molecular formula C15H23FN2O2 B3845365 2-[2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol

2-[2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol

Cat. No.: B3845365
M. Wt: 282.35 g/mol
InChI Key: ZTGTYWHUCDXFRO-UHFFFAOYSA-N
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Description

2-[2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a chemical compound that features a piperazine ring substituted with a 3-fluorophenylmethyl group and an ethoxyethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves the reaction of 3-fluorobenzyl chloride with piperazine to form 4-(3-fluorobenzyl)piperazine. This intermediate is then reacted with ethylene glycol under basic conditions to yield the final product . Preferred solvents for these reactions include hexane, toluene, methyl ethyl ketone (MEK), dimethoxyethane (DME), tetrahydrofuran (THF), dimethylformamide (DMF), or tert-butanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperazine ring.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-[2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetaldehyde or 2-[2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetone .

Scientific Research Applications

2-[2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring allows the compound to bind to these targets, potentially modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Fluorophenyl)methyl]piperazine: Lacks the ethoxyethanol chain but shares the piperazine and fluorophenyl groups.

    2-[2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol: Similar structure but with a different position of the fluorine atom on the phenyl ring.

    4-[(4-Fluorophenyl)methyl]piperazine: Another similar compound with the fluorine atom in a different position.

Uniqueness

2-[2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of the ethoxyethanol chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O2/c16-15-3-1-2-14(12-15)13-18-6-4-17(5-7-18)8-10-20-11-9-19/h1-3,12,19H,4-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGTYWHUCDXFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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